molecular formula C17H8Cl2O B13777355 7H-Benz[de]anthracen-7-one, 3,9-dichloro- CAS No. 66104-58-3

7H-Benz[de]anthracen-7-one, 3,9-dichloro-

Katalognummer: B13777355
CAS-Nummer: 66104-58-3
Molekulargewicht: 299.1 g/mol
InChI-Schlüssel: CWOMZMMYXCMUCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7H-Benz[de]anthracen-7-one, 3,9-dichloro- is a chemical compound with the molecular formula C17H8Cl2O It is a derivative of benzanthrone, a polycyclic aromatic ketone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Benz[de]anthracen-7-one, 3,9-dichloro- typically involves the chlorination of benzanthrone. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 3 and 9 positions. Common reagents used in this process include chlorine gas or other chlorinating agents such as sulfuryl chloride. The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform, and the temperature is carefully controlled to avoid over-chlorination.

Industrial Production Methods

In an industrial setting, the production of 7H-Benz[de]anthracen-7-one, 3,9-dichloro- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors equipped with temperature and pressure control systems. The chlorination reaction is monitored closely to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques.

Analyse Chemischer Reaktionen

Types of Reactions

7H-Benz[de]anthracen-7-one, 3,9-dichloro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms.

Major Products Formed

    Oxidation: Formation of dichloroanthraquinone derivatives.

    Reduction: Formation of 3,9-dichloro-7-hydroxybenzanthrone.

    Substitution: Formation of various substituted benzanthrone derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

7H-Benz[de]anthracen-7-one, 3,9-dichloro- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of dyes and pigments due to its chromophoric properties.

Wirkmechanismus

The mechanism of action of 7H-Benz[de]anthracen-7-one, 3,9-dichloro- involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, which is the basis for its potential anticancer activity. Additionally, the compound can interact with cellular proteins, affecting their function and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzanthrone: The parent compound of 7H-Benz[de]anthracen-7-one, 3,9-dichloro-.

    Dichlorobenzanthrone: Another chlorinated derivative of benzanthrone.

    Anthraquinone: A structurally related compound with similar chemical properties.

Uniqueness

7H-Benz[de]anthracen-7-one, 3,9-dichloro- is unique due to its specific chlorination pattern, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

66104-58-3

Molekularformel

C17H8Cl2O

Molekulargewicht

299.1 g/mol

IUPAC-Name

3,9-dichlorobenzo[b]phenalen-7-one

InChI

InChI=1S/C17H8Cl2O/c18-9-4-5-10-11-6-7-15(19)12-2-1-3-13(16(11)12)17(20)14(10)8-9/h1-8H

InChI-Schlüssel

CWOMZMMYXCMUCI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)C4=C3C=CC(=C4)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.